

Technical Guide: N-Acetyl-d3 Adamantamine in Bioanalytical Research

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Compound of Interest

Compound Name: *N-Acetyl-d3 Adamantamine*

Cat. No.: *B563083*

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Core Identity & Physicochemical Profile

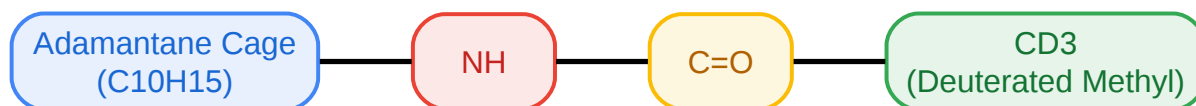
N-Acetyl-d3 Adamantamine (also known as N-(1-Adamantyl)acetamide-d3) is the deuterated analog of N-acetyl amantadine, the primary metabolite of the antiviral and antiparkinsonian drug amantadine. It functions as a critical Internal Standard (IS) in mass spectrometry, correcting for matrix effects, extraction efficiency, and ionization variability during the quantification of the metabolite in biological fluids.

Chemical Specifications

Property	Detail
Chemical Name	N-(1-Adamantyl)acetamide-d3
CAS Number	1217704-63-6
Molecular Formula	C ₁₂ H ₁₆ D ₃ NO
Molecular Weight	196.31 g/mol (vs. 193.29 g/mol for unlabeled)
Isotopic Purity	≥ 99% Deuterium
Solubility	Soluble in Methanol, DMSO, Acetonitrile
Appearance	White to off-white solid

Structural Visualization

The following diagram illustrates the chemical structure of the compound, highlighting the adamantane cage and the deuterated acetyl group responsible for the mass shift (+3 Da).



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Figure 1: The deuterated methyl group (CD3) provides the +3 Da mass shift necessary for mass spectral differentiation from the endogenous metabolite.

Research Application: Metabolic Phenotyping & DMPK

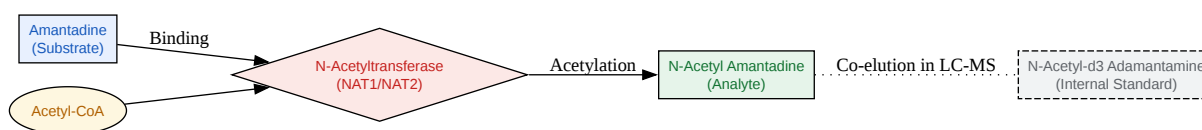
While amantadine is largely excreted unchanged in urine, N-acetylation represents a specific metabolic pathway. Quantifying this metabolite is essential for:

- Renal Clearance Studies: Distinguishing between active drug transport and metabolic elimination.

- Phenotyping: Investigating the activity of N-acetyltransferase enzymes (NAT1/NAT2) in specific populations, although amantadine acetylation is often considered minor (5-15% of dose).
- Toxicology: Monitoring accumulation of metabolites in patients with renal impairment.

The Metabolic Pathway

The conversion of Amantadine to N-Acetyl Amantadine involves the transfer of an acetyl group from Acetyl-CoA.



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Figure 2: Metabolic pathway of Amantadine and the positioning of the d3-IS for quantification.

Analytical Methodology: LC-MS/MS Protocol[1][2][3][4][5][6]

The definitive method for using **N-Acetyl-d3 Adamantamine** is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following protocol ensures high sensitivity and selectivity.

A. Sample Preparation (Protein Precipitation)

Rationale: Amantadine and its metabolites are small, polar molecules. Protein precipitation is preferred over SPE for high-throughput analysis unless sensitivity <1 ng/mL is required.

- Aliquot: Transfer 50 μ L of plasma/urine into a centrifuge tube.
- IS Addition: Add 10 μ L of **N-Acetyl-d3 Adamantamine** working solution (e.g., 500 ng/mL in methanol).

- Precipitation: Add 200 μ L of ice-cold Acetonitrile (containing 0.1% Formic Acid).
- Vortex/Centrifuge: Vortex for 30s; Centrifuge at 12,000 x g for 10 min at 4°C.
- Supernatant: Transfer supernatant to an autosampler vial.

B. Chromatographic Conditions[1][5][6][7]

- Column: C18 Reverse Phase (e.g., Agilent Poroshell 120 EC-C18, 2.1 x 50 mm, 2.7 μ m).
- Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.[1]
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Flow Rate: 0.4 mL/min.
- Gradient:
 - 0.0 min: 10% B
 - 3.0 min: 90% B
 - 3.5 min: 90% B
 - 3.6 min: 10% B (Re-equilibration)

C. Mass Spectrometry Parameters (MRM)

Detection utilizes Positive Electrospray Ionization (ESI+). The adamantane cage structure typically fragments to yield the stable adamantyl cation (m/z 135).

Analyte	Precursor Ion (Q1)	Product Ion (Q3)	Collision Energy (eV)	Dwell Time (ms)
N-Acetyl Amantadine	194.2 [M+H] ⁺	135.1 [Adamantyl] ⁺	25	100
N-Acetyl-d3 Adamantamine (IS)	197.2 [M+H] ⁺	135.1 [Adamantyl] ⁺	25	100

Note on Specificity: Although both transitions yield the same product ion (m/z 135), the precursor masses (194 vs 197) are resolved by the first quadrupole (Q1), ensuring no cross-talk.

Experimental Validation & Logic

To ensure the protocol is self-validating, researchers must monitor specific quality attributes.

Isotopic Contribution (Cross-Signal)

Since the mass difference is only 3 Da, there is a theoretical risk of isotopic overlap if the resolution is poor.

- Test: Inject a high concentration of the Unlabeled Analyte (Upper Limit of Quantification) and monitor the IS channel (197 → 135).
- Acceptance: Signal in the IS channel must be < 5% of the IS response.
- Why? Natural isotopes of Carbon-13 in the unlabeled compound can contribute to the M+3 signal.

Matrix Effect Correction

The d3-labeled IS co-elutes with the analyte.

- Logic: Any ion suppression caused by phospholipids or salts at the retention time will affect both the analyte and the IS equally.

- Calculation: Use the Area Ratio (Analyte Area / IS Area) for all quantifications. This ratio remains constant even if absolute signal intensity drops due to matrix effects.

Stock Solution Stability

- Preparation: Dissolve 1 mg **N-Acetyl-d3 Adamantamine** in 1 mL Methanol (Stock A: 1 mg/mL).
- Storage: Store at -20°C. Stable for >6 months.
- Working Solution: Dilute Stock A to 500 ng/mL in 50% Methanol/Water daily.

References

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